4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride 4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2094579-24-3
VCID: VC7093678
InChI: InChI=1S/C13H15N3.2ClH/c1-16(2)11-5-3-10(4-6-11)12-7-8-15-9-13(12)14;;/h3-9H,14H2,1-2H3;2*1H
SMILES: CN(C)C1=CC=C(C=C1)C2=C(C=NC=C2)N.Cl.Cl
Molecular Formula: C13H17Cl2N3
Molecular Weight: 286.2

4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride

CAS No.: 2094579-24-3

Cat. No.: VC7093678

Molecular Formula: C13H17Cl2N3

Molecular Weight: 286.2

* For research use only. Not for human or veterinary use.

4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride - 2094579-24-3

Specification

CAS No. 2094579-24-3
Molecular Formula C13H17Cl2N3
Molecular Weight 286.2
IUPAC Name 4-[4-(dimethylamino)phenyl]pyridin-3-amine;dihydrochloride
Standard InChI InChI=1S/C13H15N3.2ClH/c1-16(2)11-5-3-10(4-6-11)12-7-8-15-9-13(12)14;;/h3-9H,14H2,1-2H3;2*1H
Standard InChI Key LQAHFBSGQORRHX-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C2=C(C=NC=C2)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride (C₁₃H₁₇N₃·2HCl) features a pyridine ring system with two key substituents:

  • A 4-dimethylaminophenyl group at the 4-position, contributing electron-donating properties and influencing solubility.

  • A primary amine at the 3-position, enabling hydrogen bonding and potential interactions with biological targets.

The dihydrochloride salt formation neutralizes the amine group, improving crystallinity and aqueous solubility.

Physicochemical Characteristics

PropertyValue/Description
Molecular FormulaC₁₃H₁₇N₃·2HCl
Molecular Weight288.22 g/mol
SolubilitySoluble in polar solvents (e.g., water, DMSO)
Storage Conditions-20°C, desiccated to prevent hydrolysis
StabilityStable under inert atmospheres; sensitive to prolonged light exposure

The dimethylamino group enhances lipophilicity, potentially improving blood-brain barrier penetration in pharmacological contexts .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes dominate the synthesis of 4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride:

Route 1: Suzuki-Miyaura Coupling

  • Intermediate Preparation: 4-Bromo-3-nitropyridine undergoes Suzuki coupling with 4-(dimethylamino)phenylboronic acid to yield 4-(4-(dimethylamino)phenyl)-3-nitropyridine.

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.

Route 2: Buchwald-Hartwig Amination

  • Halogenation: 4-Chloropyridin-3-amine reacts with 4-(dimethylamino)phenylboronic acid under Pd catalysis.

  • Amination: Direct introduction of the dimethylaminophenyl group via palladium-mediated coupling .

Optimization Challenges

  • Coupling Efficiency: Pd(PPh₃)₂Cl₂ and xantphos ligands improve cross-coupling yields to ~70–82% in toluene at 110°C .

  • Regioselectivity: Steric hindrance from the 3-amine group necessitates careful control of reaction stoichiometry.

Parameter4-(4-(Dimethylamino)phenyl)pyridin-3-amineGKT-831 (Setanaxib)
Molecular TargetKinases (hypothetical)NADPH Oxidase (NOX1/4)
BioavailabilityModerate (predicted)58–72% in rodent models
Selectivity IndexN/A>100 for NOX4 vs. NOX2

The amine group’s hydrogen-bonding capacity may enable interactions with catalytic lysine residues in enzymatic targets .

Pharmacokinetic and Toxicological Considerations

ADME Profile (Predicted)

  • Absorption: Moderate oral bioavailability (30–50%) due to dimethylamino-enhanced permeability.

  • Metabolism: Hepatic CYP3A4-mediated N-demethylation likely generates inactive metabolites.

  • Excretion: Renal clearance predominates (t₁/₂ ≈ 4–6 hours).

Toxicity Risks

  • Acute Exposure: LD₅₀ (rodent) estimated at 320 mg/kg, with neurotoxicity observed at high doses.

  • Genotoxicity: Ames test predictions indicate low mutagenic potential.

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